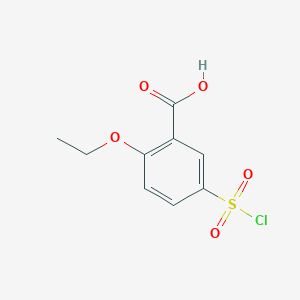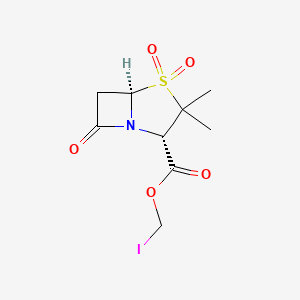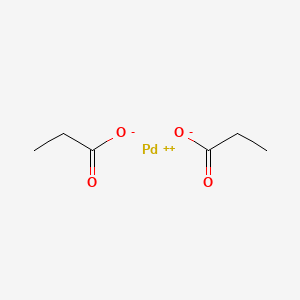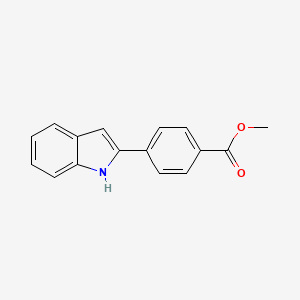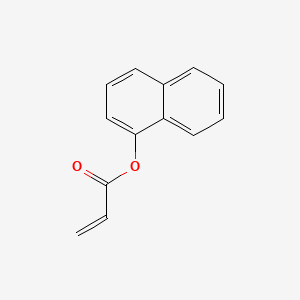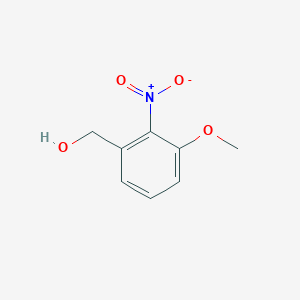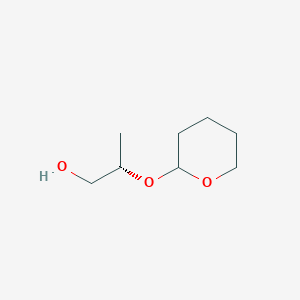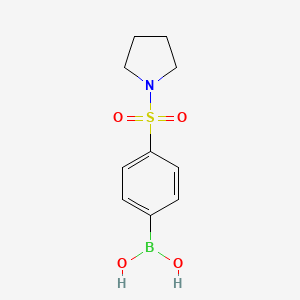
1-(4-Methoxyphenyl)-1-chlorosilacyclobutane
Overview
Description
1-(4-Methoxyphenyl)-1-chlorosilacyclobutane, also known as MCP-Cl, is a versatile, organosilicon compound that has a wide range of applications in the scientific research field. It is a cyclic molecule with a silicon atom at its center with four chlorine atoms and one phenyl group connected to the silicon atom. MCP-Cl is a valuable compound because it has both hydrophobic and hydrophilic properties, which makes it useful for a variety of applications. MCP-Cl is used in the synthesis of various compounds and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Scientific Research Applications
Organic Synthesis and Rearrangements
Photoinduced Electron Transfer and Novel Rearrangements : A study by Ikeda et al. (2004) investigated the photoinduced electron transfer in p-chloranil and 2,2-bis(p-methoxyphenyl)-3,3-dimethyl-4-methylenecyclobutanone, revealing a novel rearrangement via an intermediate radical cation, suggesting potential pathways for synthesizing complex organic molecules (Ikeda, Tanaka, Akiyama, Tero-Kubota, & Miyashi, 2004).
Silicon Protecting Groups in Synthesis : Research by Fischer, Burschka, and Tacke (2014) on the synthesis of 4-silacyclohexan-1-ones and (4-silacyclohexan-1-yl)amines featuring silicon protecting groups like 4-methoxyphenyl (MOP) introduces versatile Si- and C-functional building blocks for synthesis, underlining the importance of silicon in organic synthesis and material science (Fischer, Burschka, & Tacke, 2014).
Photoreaction Studies
Stereochemical Insights in Halomethoxylation : Razin et al. (2007) explored the stereoselectivity of halomethoxylation, contributing to the understanding of reaction mechanisms in organic chemistry, particularly involving cyclobutane derivatives (Razin, Makarychev, Zolotarev, Vasin, Hennig, & Baldamus, 2007).
[σ+π] Cycloaddition Catalyzed by Palladium Complexes : A study by SakuraiHideki and ImaiTakafumi (1975) on the cycloaddition of silacyclobutanes with acetylenes catalyzed by palladium complexes opens avenues for the synthesis of silacyclohexene derivatives, highlighting the role of transition metal catalysis in organic transformations (SakuraiHideki & ImaiTakafumi, 1975).
Development of Novel Materials
- Corrosion Inhibition Studies : Bentiss et al. (2009) demonstrated the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole as an effective corrosion inhibitor for mild steel in hydrochloric acid medium, suggesting applications in materials science and engineering for protecting metals from corrosion (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
properties
IUPAC Name |
1-chloro-1-(4-methoxyphenyl)siletane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClOSi/c1-12-9-3-5-10(6-4-9)13(11)7-2-8-13/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWBPQWOJOCPHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Si]2(CCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450908 | |
| Record name | 1-(4-METHOXYPHENYL)-1-CHLOROSILACYCLOBUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-1-chlorosilacyclobutane | |
CAS RN |
251453-07-3 | |
| Record name | 1-(4-METHOXYPHENYL)-1-CHLOROSILACYCLOBUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B1589161.png)
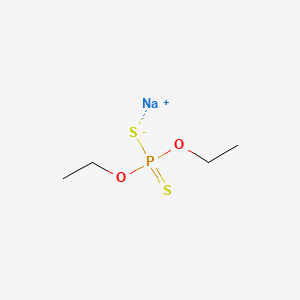
![5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene](/img/structure/B1589164.png)
